molecular formula C29H22N2O4 B11084299 5-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl naphthalene-1-carboxylate

5-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl naphthalene-1-carboxylate

Cat. No.: B11084299
M. Wt: 462.5 g/mol
InChI Key: BCBFKQOHWQEUMU-CJLVFECKSA-N
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Description

5-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]-2-METHOXYPHENYL 1-NAPHTHOATE is a complex organic compound that features a combination of cyano, oxo, toluidino, methoxy, and naphthoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]-2-METHOXYPHENYL 1-NAPHTHOATE typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenyl 1-naphthoate with a cyano and oxo-containing reagent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]-2-METHOXYPHENYL 1-NAPHTHOATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]-2-METHOXYPHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]-2-METHOXYPHENYL 1-NAPHTHOATE include:

Uniqueness

What sets 5-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]-2-METHOXYPHENYL 1-NAPHTHOATE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C29H22N2O4

Molecular Weight

462.5 g/mol

IUPAC Name

[5-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C29H22N2O4/c1-19-8-3-6-13-25(19)31-28(32)22(18-30)16-20-14-15-26(34-2)27(17-20)35-29(33)24-12-7-10-21-9-4-5-11-23(21)24/h3-17H,1-2H3,(H,31,32)/b22-16+

InChI Key

BCBFKQOHWQEUMU-CJLVFECKSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC4=CC=CC=C43)/C#N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC4=CC=CC=C43)C#N

Origin of Product

United States

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